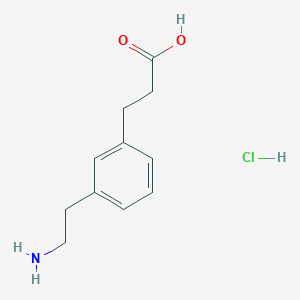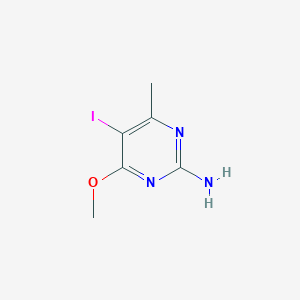![molecular formula C13H10N2 B8089444 6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)
6-phenyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-phenyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-phenyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-phenyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivative Formation :
- Davis, Wakefield, and Wardell (1992) demonstrated that deprotonation of 3-methylazines followed by reaction with benzonitrile leads to the formation of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction type applies to a variety of nitriles and β-methylazines (Davis, Wakefield, & Wardell, 1992).
- Herbert and Wibberley (1969) explored five routes to synthesize 1H-pyrrolo[2,3-b]pyridines, including modifications of Madelung and Fischer syntheses. They demonstrated the compound's propensity for reactions such as nitration and bromination, predominantly at the 3-position (Herbert & Wibberley, 1969).
Functionalization and Potential Applications :
- Minakata, Itoh, Komatsu, and Ohshiro (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine, leading to new compounds with potential applications as agrochemicals or functional materials. They introduced amino groups at the 6-position of 7-azaindole, forming multidentate agents and other derivatives with high fungicidal activity (Minakata et al., 1992).
Structural and Spectral Investigations :
- Bahgat, Jasem, and El‐Emary (2009) conducted structural and vibrational spectra analysis of derivatives, including 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine. Their work contributes to understanding the structural characteristics of such compounds (Bahgat, Jasem, & El‐Emary, 2009).
Pharmaceutical Research and Potential Medicinal Applications :
- Zhu et al. (2016) designed and synthesized phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors, showing significant cytotoxicity against various cancer cell lines. This research suggests potential pharmaceutical applications (Zhu et al., 2016).
Materials Science and Electronic Applications :
- Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives. Their research is relevant for developing materials with specific electronic properties, such as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
properties
IUPAC Name |
6-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-7-6-11-8-9-14-13(11)15-12/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBBDUWZLXZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-1H-pyrrolo[2,3-b]pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(10S,14S)-20-bis(2,6-dimethylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8089364.png)
![4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B8089372.png)
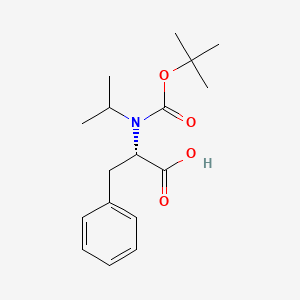
![tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B8089386.png)
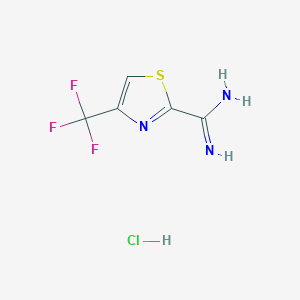


![1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride](/img/structure/B8089419.png)
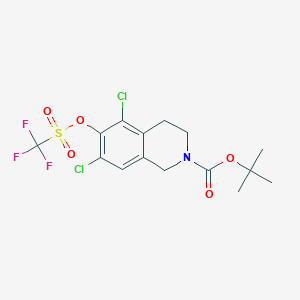
![5,6-Dihydrodibenzo[b,f]azocine](/img/structure/B8089427.png)
